molecular formula C12H16N2O B13175569 5-Methyl-2-(piperazin-1-YL)benzaldehyde

5-Methyl-2-(piperazin-1-YL)benzaldehyde

Cat. No.: B13175569
M. Wt: 204.27 g/mol
InChI Key: PRTPLXUWJAZMLF-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperazin-1-yl)benzaldehyde typically involves the reaction of 5-methyl-2-nitrobenzaldehyde with piperazine. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C). The nitro group is reduced to an amine, which then reacts with the piperazine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(piperazin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, potentially leading to biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring and the presence of both an aldehyde group and a piperazine moiety.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-methyl-2-piperazin-1-ylbenzaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-2-3-12(11(8-10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3

InChI Key

PRTPLXUWJAZMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)C=O

Origin of Product

United States

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